Regioisomer-Specific Dye Colour and λmax in Photographic Autocoupling
7-Amino-1H-indazol-3(2H)-one autocouples during silver halide development to yield a magenta dye with maximum absorption at 560 nm [1]. Under identical developer conditions, the 4-amino regioisomer produces a green dye while the 6-amino isomer yields a yellow dye [1]. This wavelength differentiation is a direct consequence of the amino group position on the indazolone ring and allows colour-specific formulation without requiring separate dye-forming couplers.
| Evidence Dimension | Absorption maximum (λmax) of autocoupled dye |
|---|---|
| Target Compound Data | λmax = 560 nm (magenta dye) |
| Comparator Or Baseline | 4-amino-3-indazolinone (green dye); 6-amino-3-indazolinone (yellow dye) |
| Quantified Difference | Qualitative colour differentiation (magenta vs green vs yellow) corresponding to distinct spectral regions; 7-amino isomer uniquely delivers magenta output |
| Conditions | 0.1 g compound dissolved in 10 mL 3% Na₂CO₃ developer, applied to projection-speed silver chlorobromide emulsion; dye extracted with ethyl acetate and measured spectrophotometrically [1]. |
Why This Matters
For photographic material developers requiring magenta dye formation without a separate coupler, only the 7-amino regioisomer provides the desired spectral output; procurement of 4- or 6-amino isomers would produce incorrect colour balance.
- [1] Barr, C. R. et al. US Patent 3,043,694. Novel class of 3-indazolinone developing agent. Examples XXI–XXIII. 1962. View Source
